2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-14-19-18-22(20-14)17(23)16(26-18)15(21-7-9-25-10-8-21)12-5-4-6-13(11-12)24-2/h4-6,11,15,23H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQASOANQBSIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and specific case studies demonstrating its efficacy in various applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 887219-34-3 |
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 374.5 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. For instance, thiazole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
In a comparative study, compounds with structural similarities exhibited IC₅₀ values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been documented. Compounds structurally related to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups in the structure contributes significantly to this activity .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various thiazole derivatives on cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity. For example, a derivative with a methyl group at position 4 of the phenyl ring exhibited improved activity (IC₅₀ = 1.61 ± 1.92 µg/mL) .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results suggested that the compound could effectively bind to TS and inhibit its activity, corroborating experimental findings of its anticancer properties .
Preparation Methods
Cyclocondensation Reaction Optimization
Key variables include solvent polarity, temperature, and catalyst selection. A representative protocol involves refluxing 1,2,4-triazole-3-thiol (1.0 equiv) with monochloroacetic acid (1.2 equiv) in ethanol at 80°C for 6 hours, yielding 5,6-dihydrothiazolo-triazol-6-one derivatives in 70–85% yields. NMR and X-ray crystallography confirm regioselectivity, with sulfur at position 3 and oxygen at position 6.
Ethyl Group Introduction at Position 2
Ethylation at position 2 is achieved through nucleophilic substitution or esterification. Ethyl 2-(3-methoxyphenyl)acetate (CAS 35553-92-5), a common precursor, is synthesized via acid-catalyzed esterification of 3-methoxyphenylacetic acid with ethanol.
Esterification Protocol
Refluxing 3-methoxyphenylacetic acid (25 mmol) in ethanol (50 mL) with concentrated H₂SO₄ (0.3 mL) for 2 hours achieves 97% conversion to the ethyl ester. Neutralization with NaHCO₃ and extraction with ethyl acetate followed by solvent evaporation yields pure product (81–97%).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH | Reflux, 2h | 81–97% |
Functionalization at Position 5: (3-Methoxyphenyl)(Morpholino)Methyl Group
The morpholino and 3-methoxyphenyl groups are introduced via a Mannich reaction or Michael addition.
Mannich Reaction Conditions
Reacting 5-chloromethylthiazolo-triazole (1.0 equiv) with morpholine (2.0 equiv) and 3-methoxybenzaldehyde (1.1 equiv) in dichloromethane at 0°C for 4 hours forms the desired adduct. Triethylamine (1.5 equiv) is added to scavenge HCl, improving yields to 65–72%.
Michael Addition Alternative
Using ethyl 2-(3-methoxyphenyl)acetate as a nucleophile, reaction with morpholinomethyl chloride in THF at −78°C followed by warming to room temperature affords the alkylated product in 58% yield after column chromatography.
Final Hydroxylation at Position 6
The 6-hydroxy group is introduced via hydrolysis of a 6-keto precursor. Treating 6-oxo-thiazolo-triazole (1.0 equiv) with NaOH (2.0 equiv) in aqueous ethanol at 50°C for 3 hours achieves quantitative deprotection. Acidic workup (HCl) precipitates the final product, which is recrystallized from methanol.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization. Characterization via ¹H/¹³C NMR, HRMS, and X-ray diffraction confirms structure and purity.
Mechanistic Insights and Side Reactions
Competing pathways during Mannich reactions include over-alkylation of morpholine, mitigated by using excess aldehyde. Ester hydrolysis during hydroxylation is avoided by maintaining pH < 10.
Q & A
Q. How can I optimize the synthesis yield of this compound?
Methodological Answer:
- Use a two-step approach: (1) Synthesize intermediates via heterocyclic condensation (e.g., reacting 1,2,4-triazole-5-thiol with substituted chlorobenzoyl chlorides) in PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour . (2) Purify intermediates via recrystallization in aqueous acetic acid.
- Alternatively, employ POCl₃ as a condensing agent for cyclization reactions, as demonstrated in triazolothiadiazole synthesis. Reflux for 16 hours, followed by neutralization and ethanol-DMF recrystallization (yield: ~49%) .
Q. What analytical techniques are essential for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H NMR: Assign protons near electron-withdrawing groups (e.g., morpholino-methyl protons at δ 3.4–3.7 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- Elemental Analysis: Validate purity (e.g., C: 64.96%, H: 7.01%, N: 17.83%, S: 10.19%) .
Q. How should I handle purification to minimize impurities?
Methodological Answer:
- Use ice-water precipitation followed by hot-water washing to remove unreacted starting materials .
- For polar impurities, recrystallize in ethanol-DMF (1:1 v/v) or ethanol-acetic acid mixtures .
Advanced Research Questions
Q. How can molecular docking predict the compound’s bioactivity?
Methodological Answer:
- Use PDB structures (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) for docking simulations. Prepare the ligand by optimizing protonation states (e.g., at pH 7.4) and assign partial charges via AMBER or CHARMM force fields.
- Analyze binding poses for interactions with catalytic residues (e.g., hydrogen bonds with heme iron in 3LD6) . Validate predictions with in vitro antifungal assays .
Q. How do structural modifications influence pharmacological activity?
Methodological Answer:
- Morpholino Group: Enhances solubility and membrane permeability. Replace with piperidine to test SAR effects on CNS penetration .
- 3-Methoxyphenyl Moiety: Modify to 4-fluorophenyl to evaluate changes in enzyme inhibition (e.g., COX-2 or 14-α-demethylase) .
Q. How to resolve contradictions between in silico and in vitro bioactivity data?
Methodological Answer:
- Reassess docking parameters (e.g., grid box size, ligand flexibility) if in vitro results contradict predictions .
- Perform competitive binding assays (e.g., fluorescence polarization) to validate target engagement .
Q. What advanced techniques characterize crystallographic properties?
Methodological Answer:
- X-Ray Crystallography: Determine dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) and packing interactions (C–H⋯π and S⋯N contacts) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) .
Q. How to profile impurities in bulk synthesis?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) to detect byproducts (e.g., uncyclized intermediates). Compare retention times with synthetic standards .
- NMR Relaxation Experiments: Identify low-abundance impurities via ¹³C satellite peak analysis .
Critical Notes
- Avoid substituting the thiazolo-triazole core with bulkier groups (e.g., ibuprofen) to prevent steric clashes in enzyme binding .
- Conflicting bioactivity data may arise from assay conditions (e.g., serum protein interference). Use serum-free media for IC₅₀ determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
